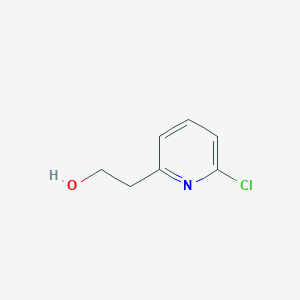

2-(6-Chloropyridin-2-yl)ethanol

Overview

Description

“2-(6-Chloropyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 . It is also known by other synonyms such as “2-Pyridineethanol, 6-chloro-” and "2-(6-Chloropyridin-2-yl)ethan-1-ol" .

Molecular Structure Analysis

The molecular structure of “2-(6-Chloropyridin-2-yl)ethanol” consists of a pyridine ring with a chlorine atom at the 6th position and an ethanol group at the 2nd position .Physical And Chemical Properties Analysis

“2-(6-Chloropyridin-2-yl)ethanol” is a pale-yellow to yellow to brown liquid . It has a molecular weight of 157.6 and is stored in a refrigerator .Scientific Research Applications

Polymer Chemistry

2-(Pyridin-2-yl)ethanol serves as a protecting group for carboxylic acids, especially methacrylic acid (MAA), offering selective removal options either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it valuable for polymer synthesis, where it can be used to create block copolymers with specific characteristics, leveraging its stability under certain conditions and resistance to catalytic hydrogenolysis for controlled polymerization processes (Elladiou & Patrickios, 2012).

Enzymatic Synthesis

Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, a derivative of 2-(6-Chloropyridin-2-yl)ethanol, has been prepared via kinetic resolution. This compound is a valuable moiety in the synthesis of beta3-adrenergic receptor agonists, showcasing the compound's utility in the pharmaceutical synthesis of active agents (Perrone et al., 2006).

Excited-State Structure Studies

The study of excited-state structures and relaxation processes of compounds related to 2-(6-Chloropyridin-2-yl)ethanol, such as betaine-30 and pyridinium model compounds, provides insights into charge-separated closed-shell and biradicaloid electronic structures. This research has implications for the development of mnemonic systems and non-linear optical (NLO) dyes (Kharlanov & Rettig, 2009).

Chemical Reactions for Synthesis and Catalysis

The reactions of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with CuII and CdII offer an example of the compound's role in synthesizing complexes with potential biological interactions. This illustrates the versatility of 2-(6-Chloropyridin-2-yl)ethanol derivatives in forming compounds with specific chemical and biological properties (Mardani et al., 2019).

Safety and Hazards

“2-(6-Chloropyridin-2-yl)ethanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

While the future directions for “2-(6-Chloropyridin-2-yl)ethanol” are not explicitly mentioned in the retrieved papers, compounds with similar structures have been studied for their potential applications in various fields. For instance, pyrimidine derivatives have been explored for their antimicrobial, antiviral, antitumor, and antifibrotic properties . This suggests that “2-(6-Chloropyridin-2-yl)ethanol” and similar compounds could have potential applications in these areas.

properties

IUPAC Name |

2-(6-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWQMPYITNXTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-2-yl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668099.png)

![3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2668100.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2668104.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2668107.png)

![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2668111.png)

![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)